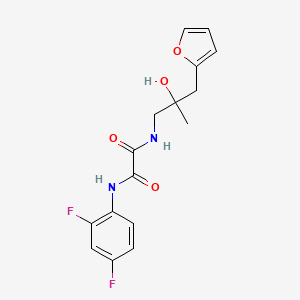

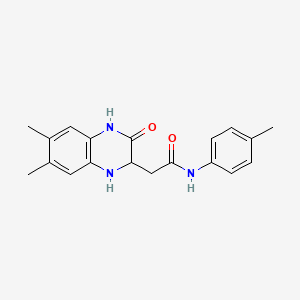

N1-(2,4-difluorophenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-(2,4-difluorophenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide” is a complex organic compound. It contains a 2,4-difluorophenyl group, a furan ring, and an oxalamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Phenyl group is a functional group with the formula -C6H5, where a hydrogen atom in a benzene molecule is replaced by something else, in this case, it’s replaced by a 2,4-difluorine group . Oxalamide is a type of amide, which is an organic compound that contains a carbonyl group (C=O) linked to a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the final molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. For example, the furan ring might be introduced using a method similar to the Paal-Knorr synthesis , which involves the cyclization of a 1,4-diketone . The 2,4-difluorophenyl group could potentially be introduced using a Grignard reagent .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan ring and the phenyl group are both aromatic, meaning they have a cyclic, planar structure with delocalized electrons . The oxalamide group would introduce polarity to the molecule due to the presence of the carbonyl groups .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and the other reactants present. The furan ring is aromatic and therefore relatively stable, but it can be made to react under certain conditions . The oxalamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar oxalamide group could make the compound soluble in polar solvents . The compound’s boiling and melting points would depend on the strength of the intermolecular forces, which in turn depend on the specific functional groups present .Scientific Research Applications

Catalysis and Synthetic Applications

Copper-Catalyzed Couplings

A study highlights the effectiveness of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) as a bidentate ligand in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method enables coupling of a broad range of (hetero)aryl bromides with various amines at low catalyst loadings and temperatures, providing important building blocks for pharmaceuticals (Bhunia, Kumar, & Ma, 2017).

Organic Synthesis

Synthesis of Furan Derivatives

Research on the synthesis of furan derivatives reveals the formation of 3,3,3-trifluoroprop-1-en-2-yl-substituted furans through palladium-catalyzed cyclization-isomerization. These furans are synthesized from trifluoro-2-[(tert-butyldimethylsilyloxy)methyl]-3,3-dibromoprop-2-ene, showcasing innovative pathways in the creation of structurally complex furan compounds for further chemical exploration (Zhang, Zhao, & Lu, 2007).

Supramolecular Chemistry

Stacking Interactions and Supramolecular Assemblies

A study on N,N'-diaryloxalamides interacting with pentafluorophenol demonstrates how aryl–perfluoroaryl stacking interactions, along with hydrogen bonding and steric effects, influence the structure of supramolecular assemblies. These findings are crucial for understanding molecular recognition and self-assembly processes in the design of advanced materials (Piotrkowska, Gdaniec, Milewska, & Połoński, 2007).

Enzymatic Oxidation

Biocatalysis for Polymer Production

Furan-2,5-dicarboxylic acid (FDCA) is identified as a key biobased platform chemical for polymer production. An FAD-dependent enzyme capable of oxidizing 5-hydroxymethylfurfural (HMF) to FDCA highlights an efficient, environmentally friendly approach to synthesizing this important polymer precursor at ambient conditions (Dijkman, Groothuis, & Fraaije, 2014).

Safety and Hazards

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used in the synthesis of other complex organic molecules, or it could have applications in fields like medicinal chemistry if it shows biological activity .

properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N2O4/c1-16(23,8-11-3-2-6-24-11)9-19-14(21)15(22)20-13-5-4-10(17)7-12(13)18/h2-7,23H,8-9H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHXAEVVGOHTGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-({4-[2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]piperazine-1-carbothioyl}amino)benzoate](/img/structure/B2841842.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-chloropropanamido)benzofuran-2-carboxamide](/img/structure/B2841849.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2841850.png)

![(3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one](/img/structure/B2841851.png)

![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2841852.png)

![Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate](/img/structure/B2841855.png)

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2841856.png)